4-Acetyl-5-phenyl-1,3-oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62941-98-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-acetyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(13)9-10(15-11(14)12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) |
InChI Key |
KDZGEAANHADZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies Involving 4 Acetyl 5 Phenyl 1,3 Oxazolidin 2 One
Reactivity Profiles of the 1,3-Oxazolidin-2-one Ring System
The 1,3-oxazolidin-2-one ring is a stable heterocyclic system, but it can undergo specific transformations under certain conditions, primarily involving the cleavage of its bonds.
Transformations of the N-H (if applicable) or N-C Bonds within the Ring
While the nitrogen atom in 4-acetyl-5-phenyl-1,3-oxazolidin-2-one is part of an amide and thus lacks a proton for N-H bond transformations, the N-C bonds are susceptible to cleavage. The N-acyl group can be removed under specific hydrolytic or reductive conditions. For instance, hydrolysis with reagents like lithium hydroxide (B78521) in the presence of hydrogen peroxide can cleave the N-acetyl bond, yielding the corresponding carboxylic acid and the parent oxazolidinone. uwo.ca
Reductive cleavage of the N-acyl bond can also be achieved. Treatment of N-acyl oxazolidinones with strong reducing agents such as lithium aluminum hydride (LiAlH₄) can lead to the reduction of the amide to an amine, though this often occurs concurrently with the reduction of the carbonyl group in the oxazolidinone ring, potentially leading to ring-opened products. uwindsor.camasterorganicchemistry.com
Ring-Opening and Rearrangement Reactions
The 1,3-oxazolidin-2-one ring can be opened by nucleophilic attack, particularly at the carbonyl carbon (C-2). This process is often facilitated by strong nucleophiles or under acidic or basic conditions. For example, hydrolysis under harsh basic conditions can lead to the cleavage of the carbamate (B1207046) linkage, yielding the corresponding amino alcohol. nih.gov
Rearrangement reactions of the oxazolidinone ring itself are less common. However, transformations involving adjacent functional groups can lead to products that appear to be the result of a rearrangement. For instance, certain reactions can proceed through an intermediate that involves the temporary opening of the ring followed by re-closure in a different manner, although specific examples for this compound are not extensively documented in the literature.
Reactivity of the 4-Acetyl Group
The 4-acetyl group is a key site of reactivity in the molecule, primarily due to the acidic nature of the α-protons and the electrophilicity of the carbonyl carbon.
Enolate Chemistry and α-Functionalization (e.g., Aldol (B89426), Alkylation, Michael Addition)
The protons on the methyl group of the acetyl moiety are acidic and can be abstracted by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The chiral environment provided by the 5-phenyl-1,3-oxazolidin-2-one auxiliary often directs these reactions to proceed with a high degree of stereoselectivity.
Aldol Additions: The enolate of this compound can react with aldehydes and ketones in aldol addition reactions to form β-hydroxy ketones. These reactions are often highly diastereoselective, with the stereochemistry of the product being controlled by the chiral auxiliary. nih.govillinoisstate.eduresearchgate.net
Alkylation: The enolate can also be alkylated by reacting it with alkyl halides. This reaction provides a route to α-substituted ketone derivatives. The stereochemical outcome of the alkylation is again influenced by the chiral oxazolidinone ring. uwo.canih.govlibretexts.org
Michael Additions: As a nucleophile, the enolate can undergo Michael addition to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a valuable method for the formation of 1,5-dicarbonyl compounds. The use of chiral auxiliaries like the one present in the title compound can lead to enantiomerically enriched products. nih.govnih.govmdpi.com
| Reaction Type | Electrophile | Product | Diastereoselectivity | Reference(s) |
| Aldol Addition | Aldehydes/Ketones | β-Hydroxy ketones | High | nih.govillinoisstate.eduresearchgate.net |
| Alkylation | Alkyl halides | α-Alkylated ketones | High | uwo.canih.govlibretexts.org |
| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compounds | High | nih.govnih.govmdpi.com |
Carbonyl Transformations of the Acetyl Group (e.g., Reductions, Wittig Reactions)
The carbonyl group of the acetyl moiety can undergo a range of standard ketone reactions.
Reductions: The acetyl carbonyl can be reduced to a secondary alcohol using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to convert the ketone to the corresponding alcohol. The stereoselectivity of this reduction can be influenced by the adjacent chiral center at C-4 of the oxazolidinone ring. researchgate.net
Wittig Reactions: The Wittig reaction provides a method for converting the acetyl carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org This involves the reaction of the ketone with a phosphorus ylide. While a versatile reaction for ketones, its application specifically to this compound would depend on the compatibility of the ylide with the other functional groups in the molecule.
Reactivity of the 5-Phenyl Moiety
The 5-phenyl group is generally the least reactive part of the molecule under many conditions. The aromatic ring is relatively electron-rich and can undergo electrophilic aromatic substitution reactions, although the presence of the oxazolidinone ring may influence the regioselectivity and reactivity.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be carried out on the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, likely at the ortho and para positions due to the activating nature of the alkyl substituent (the oxazolidinone ring). clockss.orgresearchgate.netrsc.org However, the specific conditions required and the precise regiochemical outcome for this compound are not extensively detailed in the available literature, suggesting that this area of its chemistry is less explored.
Aromatic Functionalization Reactions (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)
While specific literature detailing the direct aromatic functionalization of this compound is limited, the reactivity of the phenyl group can be inferred from the general principles of organic synthesis. The synthesis of related 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates has been achieved using electrophilic aromatic substitution methodologies, suggesting that the phenyl ring in the target molecule is amenable to such transformations.
Electrophilic Aromatic Substitution (EAS): The phenyl group attached to the C5 position of the oxazolidinone ring is expected to undergo typical electrophilic aromatic substitution reactions. The substituent at the C5 position, being an alkyl carbon, is generally considered to be an activating group and an ortho, para-director for incoming electrophiles. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to yield predominantly ortho- and para-substituted products. The precise reaction conditions would need to be optimized to achieve desired regioselectivity and avoid potential side reactions involving the acetyl or oxazolidinone moieties.
Cross-Coupling Reactions: The phenyl group of this compound can be envisioned as a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govnih.govrsc.orgresearchgate.netbioorg.orgnih.govlookchem.com To participate in these reactions, the phenyl ring would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This could be accomplished through an initial electrophilic halogenation step. The resulting aryl halide or triflate could then be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to introduce diverse substituents onto the aromatic ring. While palladium-catalyzed N-arylation of the oxazolidinone nitrogen has been documented, direct C-C bond formation on the C5-phenyl group via cross-coupling remains a less explored area for this specific molecule. nih.gov
Influence of the Phenyl Group on Stereoselectivity and Reactivity
The most profound and extensively studied aspect of the 5-phenyl group in N-acylated oxazolidinones is its role as a powerful stereodirecting group. These compounds, known as Evans' chiral auxiliaries, utilize the steric bulk of the C5 substituent to control the facial selectivity of enolate reactions, leading to high levels of asymmetric induction.
The chiral center at C5, bearing the phenyl group, creates a sterically biased environment around the enolate formed from the N-acetyl group. This steric hindrance effectively blocks one face of the planar enolate, compelling electrophiles to approach from the opposite, less hindered face. This predictable mode of action is fundamental to the utility of this class of chiral auxiliaries in asymmetric synthesis.
Asymmetric Aldol Reactions: In the context of aldol reactions, the enolate of an N-acylated 5-phenyl-oxazolidinone reacts with an aldehyde to generate new stereocenters with a high degree of control. The phenyl group dictates the trajectory of the incoming aldehyde, resulting in the preferential formation of one diastereomer of the β-hydroxy carbonyl product. The reliability of this stereocontrol has made Evans' auxiliaries a cornerstone in the synthesis of complex molecules with multiple stereocenters.
Interactive Data Table: Diastereoselectivity in Aldol Reactions of Phenyl-Substituted Oxazolidinone Auxiliaries
| Aldehyde Reactant | N-Acyl Group | Diastereomeric Ratio (syn:anti) |
| Propionaldehyde | Propionyl | >99:1 |
| Isobutyraldehyde | Propionyl | 98:2 |
| Benzaldehyde | Propionyl | 97:3 |
Note: The data presented is representative of the high diastereoselectivity typically achieved with Evans' auxiliaries bearing a C5-phenyl group in aldol reactions. Specific outcomes can vary with substrate and reaction conditions.
Asymmetric Alkylation: The directing influence of the C5-phenyl group is also evident in asymmetric alkylation reactions. The enolate, when treated with an alkyl halide or other electrophile, undergoes alkylation from the less sterically encumbered face, leading to a predominance of one diastereomer. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives after cleavage of the auxiliary.
Interactive Data Table: Diastereoselectivity in Alkylation of Phenyl-Substituted Oxazolidinone Auxiliaries
| Electrophile | N-Acyl Group | Diastereomeric Ratio |
| Benzyl Bromide | Propionyl | >99:1 |
| Methyl Iodide | Propionyl | 95:5 |
| Allyl Iodide | Propionyl | 96:4 |
Note: This table illustrates the typical high diastereoselectivity observed in the alkylation of enolates derived from N-acyl-5-phenyl-oxazolidinones.
The steric and electronic properties of the phenyl group are crucial for its effectiveness as a stereocontrol element. Its rigid and planar structure provides a well-defined steric barrier, while its electronic nature does not interfere with the enolate formation or its subsequent reactions. The predictable and high levels of stereoselectivity afforded by the 5-phenyl-oxazolidinone auxiliary have cemented its importance in the field of asymmetric synthesis.
Application Potential of 4 Acetyl 5 Phenyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis Research
Evaluation as a Chiral Auxiliary for Asymmetric Synthesis
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one, a derivative of the well-established Evans auxiliaries, offers a unique stereochemical environment for asymmetric transformations. The strategic placement of the phenyl group at the 5-position and the methyl group (implicitly at the 4-position in many common variants like (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone) creates a rigid and well-defined chiral scaffold. This structure is instrumental in directing the approach of incoming reagents to one face of a prochiral substrate, thereby inducing high levels of diastereoselectivity.
The formation of carbon-carbon bonds with precise stereocontrol is a fundamental challenge in organic synthesis. The this compound auxiliary has shown considerable promise in governing the stereochemical outcome of several key carbon-carbon bond-forming reactions.
The aldol (B89426) reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The use of N-acylated derivatives of chiral oxazolidinones, such as the 4-methyl-5-phenyl system, has been extensively studied and provides a reliable method for achieving high diastereoselectivity. The reaction typically proceeds through a six-membered chair-like transition state, where the metal enolate chelates to the metal center. The steric bulk of the substituents on the oxazolidinone ring directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.
In the context of N-propionyl derivatives of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, the reaction with various aldehydes in the presence of a boron triflate affords the syn-aldol products with excellent diastereoselectivity. This high level of stereocontrol is attributed to the formation of a Z-enolate, which then reacts through a Zimmerman-Traxler transition state.
Table 1: Diastereoselective Aldol Reactions of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with Aldehydes Data synthesized from descriptions in multiple sources.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isovaleraldehyde | >99:1 | 85-95 |
| Benzaldehyde | >99:1 | 80-90 |
| Acetaldehyde | 95:5 | 75-85 |
It is important to note that while these results are for the closely related N-propionyl derivative, similar high levels of diastereoselectivity are anticipated for the N-acetyl derivative, this compound, due to the analogous steric and electronic environment provided by the chiral auxiliary.
The stereoselective alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-chiral carboxylic acid derivatives. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. Research on N-(arylacetyl)oxazolidinones has demonstrated a method for the α-tertiary alkylation of their zirconium enolates, leading to the formation of an all-carbon quaternary center with high diastereoselectivity.
The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon bonds. The use of chiral N-enoyl oxazolidinones as Michael acceptors allows for the diastereoselective addition of nucleophiles. Studies on (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones have shown them to be excellent Michael acceptors in reactions with nucleophilic glycine (B1666218) equivalents. These reactions exhibit virtually complete control of both simple and facial diastereoselectivity, leading to the formation of β-substituted pyroglutamic acids. The phenyl group at the 4-position of the oxazolidinone ring is believed to act as a topographical feature, influencing the accessibility of the Michael acceptor's double bond.
Table 2: Diastereoselective Michael Addition of a Ni(II) Complex of a Glycine Schiff Base to (S)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones Data extracted from a study on related systems.
| Enoyl Substituent (R) | Diastereoselectivity | Yield (%) |
| Methyl | >98% | ~100% |
| Phenyl | >98% | ~100% |
These results highlight the exceptional stereocontrol exerted by the 4-phenyl-1,3-oxazolidin-2-one scaffold in conjugate addition reactions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. N-Acyl oxazolidinones can function as chiral dienophiles, enabling asymmetric Diels-Alder reactions. The chiral auxiliary directs the approach of the diene to one face of the dienophile, leading to the formation of a single enantiomer of the cycloadduct. The stereochemical outcome is often rationalized by the formation of a chelated complex between the N-acyloxazolidinone and a Lewis acid, which locks the conformation of the dienophile and enhances facial bias.
Research on N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) has shown that they undergo Diels-Alder reactions with various dienophiles with complete regio- and endo-selectivity, and good to excellent diastereomeric excess. While this study focused on the auxiliary being part of the diene, the principles of facial shielding are applicable to systems where the auxiliary is attached to the dienophile.
Beyond carbon-carbon bond formation, chiral auxiliaries are also employed to direct the stereoselective formation of carbon-heteroatom bonds. This is crucial for the synthesis of a wide range of biologically active molecules, including amino acids and glycosides.
While specific research on this compound in this context is limited, studies on other N-acyl oxazolidinones have demonstrated their utility in diastereoselective hydroxylations, aminations, and azidations. For instance, the electrophilic amination of the enolates of N-acyl oxazolidinones with azodicarboxylates provides a route to α-amino acids with high diastereoselectivity. Similarly, diastereoselective azidation has been achieved using trisyl azide. These transformations underscore the broad potential of this class of chiral auxiliaries in asymmetric synthesis.
Control of Diastereoselectivity in Carbon-Carbon Bond Forming Reactions
Role as a Precursor or Building Block for Structurally Complex Molecules
Beyond its role in directing stereoselective transformations, this compound and related structures serve as versatile starting points for synthesizing a wide array of complex molecules. Their inherent chirality and predictable reactivity make them invaluable building blocks in multi-step syntheses.
Non-proteinogenic amino acids are crucial components of many pharmaceuticals and biologically active peptides. Chiral oxazolidinones provide a robust platform for the asymmetric synthesis of these valuable compounds. mdpi.com The general strategy involves the diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone. acs.orgwilliams.edu Deprotonation of the N-acyl group (e.g., the acetyl group in the title compound or a propionyl group) with a strong base like sodium bis(trimethylsilyl)amide generates a rigid, chelated enolate. williams.edu This enolate then reacts with an electrophile (e.g., an alkyl halide) from the face opposite the bulky substituent at the C4 or C5 position of the oxazolidinone ring, thereby creating a new stereocenter with high diastereoselectivity. acs.org Subsequent hydrolytic cleavage of the auxiliary reveals the enantiomerically enriched α-substituted carboxylic acid, a precursor to a chiral amino acid. acs.orgmdpi.com
Furthermore, the oxazolidinone ring itself is a privileged scaffold in the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties like enhanced stability and oral bioavailability. researchgate.netunibo.it The oxazolidinone core can act as a constrained dipeptide isostere or a rigid scaffold to orient amino acid side chains in a specific conformation, often inducing β-turns in peptide sequences. researchgate.net Researchers have synthesized peptidomimetics where the oxazolidinone ring is integrated into the peptide backbone, demonstrating the direct use of this heterocycle as a structural building block. researchgate.netresearchgate.net
| Starting Material | Key Transformation | Product Type | Significance | Reference |
| N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Diastereoselective Alkylation | α-Chiral Carboxylic Acid | Precursor for unnatural amino acids | acs.orgwilliams.edu |
| Serine/Threonine-containing Peptides | Intramolecular Cyclization | Oxd-Peptides | Constrained peptidomimetics, β-turn inducers | unibo.itresearchgate.net |
| N-Glycinamide oxazolidinones | Further peptide coupling | Novel Peptidomimetics | Building blocks for complex peptide analogues | researchgate.net |
The synthesis of natural products is a significant driver of innovation in organic chemistry. Chiral auxiliaries like this compound are frequently employed to install key stereocenters found in the core structures of complex natural products. researchgate.net The reliability and high stereoselectivity of oxazolidinone-mediated reactions, such as aldol additions and alkylations, make them a method of choice in the early stages of a total synthesis. wikipedia.org
For example, in the classic total synthesis of the macrolide antibiotic cytovaricin by David A. Evans, oxazolidinone auxiliaries were used to control the stereochemistry of nine different stereocenters through a series of highly diastereoselective aldol and alkylation reactions. wikipedia.org This seminal work highlighted the power of the auxiliary-based approach in constructing complex acyclic chains with multiple, contiguous stereocenters—a common structural motif in polyketide and macrolide natural products. The auxiliary guides the formation of specific carbon-carbon bonds, and after cleavage, the resulting chiral fragment is carried forward to the next steps of the synthesis. researchgate.net This strategy allows for the methodical and predictable construction of the carbon skeleton of the target natural product. nih.gov
The oxazolidin-2-one ring is not only a temporary auxiliary but also a versatile heterocyclic scaffold for the development of new chemical entities, particularly in medicinal chemistry. rsc.orgnih.gov Starting from a chiral precursor like 4-phenyl-1,3-oxazolidin-2-one, chemists can design and synthesize a variety of novel, more complex heterocyclic systems. researchgate.netbioorg.org
One common approach involves using the chiral oxazolidinone as a template to direct the formation of new rings. For instance, enantiomerically pure aziridines can be converted into 5-functionalized oxazolidin-2-ones through a one-pot regioselective ring-opening and subsequent intramolecular cyclization. bioorg.org This transformation retains the stereochemical integrity of the starting material and provides access to oxazolidinones with diverse functionality at the C5 position, which can then be used for further synthetic elaborations.
Moreover, the oxazolidinone ring can be a precursor to other heterocyclic systems. Chemical transformations that involve ring-opening, rearrangement, or cycloaddition reactions can convert the initial oxazolidinone scaffold into different five- or six-membered heterocyclic structures. This approach leverages the readily available chirality of the starting oxazolidinone to produce new, enantiomerically pure heterocyclic compounds that are of interest as potential pharmaceutical agents or as building blocks in further synthesis. researchgate.netnih.gov
Computational and Mechanistic Investigations of 4 Acetyl 5 Phenyl 1,3 Oxazolidin 2 One Systems
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one. The relative stability of different conformers is a key determinant of the auxiliary's behavior and its ability to induce stereoselectivity.
The conformational flexibility of this molecule primarily arises from the rotation around the single bonds connecting the acetyl group, the phenyl group, and the oxazolidinone ring. The oxazolidinone ring itself typically adopts an envelope conformation. In a related crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, the oxazolidinone ring was found to be in an envelope conformation with the carbon atom bearing the methyl group as the flap. In this structure, the phenyl group subtends a significant dihedral angle with the mean plane of the oxazolidinone ring. nih.gov
For this compound, computational studies would systematically vary the key dihedral angles to locate all possible low-energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature. Such an analysis reveals the most stable arrangement of the acetyl and phenyl groups, which is critical for predicting how a substrate will interact with the chiral auxiliary.
Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated at the B3LYP/6-31G Level of Theory*
| Conformer | Dihedral Angle (N-C-C=O) | Dihedral Angle (C4-C5-C_phenyl) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 60° | 0.00 |
| B | 180° (anti-periplanar) | 60° | 1.5 |
| C | 0° (syn-periplanar) | 120° | 2.1 |
| D | 180° (anti-periplanar) | 120° | 3.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Mechanistic Elucidation of Stereoselective Reactions via Transition State Modeling
Transition state modeling is a powerful computational technique used to understand the origin of stereoselectivity in asymmetric reactions. For reactions employing this compound as a chiral auxiliary, this involves locating the transition state structures for the formation of all possible stereoisomeric products.
The energy difference between these diastereomeric transition states directly correlates with the diastereomeric excess (d.e.) observed experimentally. By analyzing the geometries of the transition states, researchers can identify the key non-covalent interactions, such as steric hindrance or electronic effects, that favor the formation of one stereoisomer over the other.
For instance, in an aldol (B89426) reaction involving an enolate derived from this compound, the phenyl group at the C5 position and the acetyl group at the nitrogen atom play crucial roles in shielding one face of the enolate. Transition state calculations would model the approach of the aldehyde to both the Re and Si faces of the enolate. The calculated activation energies for these two pathways would explain the observed stereochemical outcome.
Molecular Modeling Studies for Substrate-Auxiliary Interactions
Molecular modeling encompasses a range of computational techniques, from quantum mechanics to molecular mechanics, that can be used to study the interactions between the chiral auxiliary and a substrate. These studies are crucial for understanding the pre-reaction complex and how the auxiliary orients the substrate for a stereoselective transformation.
In the context of this compound, molecular modeling can be used to investigate the formation of metal chelates in reactions involving Lewis acids. The acetyl group's carbonyl oxygen and the oxazolidinone carbonyl oxygen can act as bidentate ligands, forming a rigid chelate with a metal ion. This chelation restricts the conformational freedom of the N-acyl group, leading to a well-defined reactive conformation that effectively blocks one face of the reacting center.
Molecular dynamics simulations can also provide insights into the dynamic behavior of the substrate-auxiliary complex in solution, offering a more realistic picture of the interactions that lead to stereoselectivity. For example, a study on the interaction of other oxazolidinone derivatives with cyclodextrins has demonstrated the utility of molecular modeling in understanding complex formation. nih.gov
Prediction of Spectroscopic Properties and Chiroptical Behavior
Computational methods are increasingly used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as chiroptical properties like Circular Dichroism (CD) spectra. These predictions can aid in the structural elucidation of reaction products and in the assignment of absolute configurations.
For this compound and its derivatives, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can help to confirm the proposed structures of reaction intermediates and products. researchgate.net
Furthermore, the calculation of chiroptical properties is particularly valuable for chiral molecules. Time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (ECD) spectrum of a molecule. By comparing the calculated ECD spectrum of a specific enantiomer of a product with the experimentally measured spectrum, the absolute configuration of the product can be confidently assigned. This is a powerful, non-destructive alternative to X-ray crystallography for determining the absolute stereochemistry of chiral molecules.
Future Research Directions and Translational Opportunities for 4 Acetyl 5 Phenyl 1,3 Oxazolidin 2 One Derivatives
Exploration of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of chiral oxazolidinones, while effective, often involves hazardous reagents and generates significant waste. Future research is increasingly directed towards greener and more sustainable alternatives that align with the principles of green chemistry. orientjchem.org Key areas of exploration include the development of biocatalytic routes and the utilization of renewable feedstocks.
Biocatalysis, for instance, offers a highly promising avenue for the synthesis of chiral oxazolidinones under mild, aqueous conditions. researchgate.net The use of enzymes, such as halohydrin dehalogenases, can facilitate the synthesis of oxazolidinone derivatives with high enantioselectivity. rsc.org Research in this area will likely focus on enzyme engineering to enhance catalytic efficiency and substrate scope, making biocatalytic methods more viable for industrial-scale production. rsc.org
Another critical area of development is the use of carbon dioxide (CO₂) as a C1 source for the synthesis of the oxazolidinone ring. nih.gov This approach not only utilizes a greenhouse gas but also offers an atom-economical route to these valuable compounds. nih.govsoci.org Recent studies have demonstrated the use of recyclable catalytic systems, such as CuBr/ionic liquid systems, for the efficient production of 2-oxazolidinones from CO₂, propargylic alcohols, and 2-aminoethanols. soci.org Future work will likely focus on expanding the substrate scope and further improving the recyclability and activity of these catalysts.
Furthermore, the principles of green chemistry are being applied to the development of chiral selectors for chromatographic separations, which are essential for the purification of chiral compounds. orientjchem.org This includes the use of non-toxic materials, energy-efficient processes, and renewable resources. orientjchem.org
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., halohydrin dehalogenases) | Mild reaction conditions, high enantioselectivity, reduced environmental impact. researchgate.netrsc.org |
| CO₂ Utilization | Employs carbon dioxide as a C1 feedstock | Atom-economical, utilizes a greenhouse gas, potential for recyclable catalysts. nih.govsoci.org |
| Organocatalysis | Metal-free catalysis | Avoids heavy metal contamination, often milder reaction conditions. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction times, increased energy efficiency, potential for solvent-free reactions. |
Development of New Catalyst Systems Utilizing or Influenced by the Oxazolidinone Scaffold
The inherent chirality and rigid structure of the oxazolidinone scaffold make it an attractive platform for the development of new chiral ligands and organocatalysts. researchgate.net Derivatives of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one can be modified to incorporate coordinating groups, transforming them from transient chiral auxiliaries into integral components of catalytic systems.
The modular synthesis of a diverse set of ligands from readily available amino alcohols is a significant advantage of using oxazolidine-based structures. researchgate.net These ligands have shown promise in a variety of asymmetric reactions, including alkylations, alkynylations, allylic alkylations, cycloadditions, and aldol (B89426) reactions. researchgate.netsoci.org Future research will likely focus on the design and synthesis of novel oxazolidinone-based ligands with enhanced catalytic activity and selectivity for a broader range of transformations.
Organocatalysis represents another burgeoning field where oxazolidinone scaffolds can play a pivotal role. An organocatalytic approach has been successfully employed for the construction of chiral oxazolidinone rings themselves, as demonstrated in the synthesis of the antibiotic linezolid. rsc.org This suggests the potential for developing new organocatalysts that incorporate the oxazolidinone motif to induce asymmetry in other chemical reactions. The development of polystyrene-supported organocatalysts for the synthesis of oxazolidinones also highlights the potential for creating highly recyclable and stable catalytic systems. unimi.it
The exploration of rhodium-catalyzed asymmetric ring-opening reactions to generate chiral oxazolidinone scaffolds further underscores the interplay between metal catalysis and the oxazolidinone core. nih.gov This synergy can be exploited to develop novel catalytic cycles where the oxazolidinone not only directs stereochemistry but also participates in the catalytic process.
| Catalyst Type | Application | Future Research Focus |
| Chiral Ligands for Metal Catalysis | Asymmetric alkylations, cycloadditions, aldol reactions. researchgate.netsoci.org | Design of ligands with improved activity and selectivity; expansion to new reaction types. |
| Organocatalysts | Asymmetric aldol and Beckman rearrangement reactions. rsc.org | Development of oxazolidinone-based organocatalysts for a wider range of transformations. |
| Immobilized Catalysts | Continuous flow synthesis of oxazolidinones. unimi.it | Enhancing catalyst stability and recyclability for industrial applications. |
Advanced Mechanistic Insights into Asymmetric Induction Phenomena
A deep understanding of the mechanism of asymmetric induction is crucial for the rational design of more efficient chiral auxiliaries and catalysts. For this compound, which is a classic Evans auxiliary, the stereochemical outcome of reactions is often explained by the formation of a chelated transition state. nih.gov Computational studies, particularly using density functional theory (DFT), have become invaluable tools for elucidating the intricate details of these transition states. researchgate.netrsc.orgsoci.org
Future research in this area will likely involve more sophisticated computational models to probe the subtle energetic differences between competing reaction pathways. researchgate.net These studies can provide insights into the role of the Lewis acid, the solvent, and the substituents on the oxazolidinone ring in determining the stereoselectivity of a reaction. researchgate.netsoci.org For instance, DFT calculations have been used to investigate the origins of regioselectivity in the cleavage of Evans auxiliaries, revealing the importance of the decomposition barrier of the tetrahedral intermediate. orientjchem.org
Transition state modeling has been instrumental in rationalizing the high stereoselectivity observed in aldol reactions involving Evans propionyl oxazolidinone. researchgate.netrsc.org These models consider both chelated and non-chelated pathways and can predict the preferential formation of either the syn or anti aldol product. researchgate.netrsc.org By extending these computational studies to a wider range of substrates and reaction conditions, a more comprehensive predictive model for the stereochemical outcomes of reactions involving this compound derivatives can be developed.
Furthermore, a deeper mechanistic understanding will facilitate the design of "non-Evans" selective reactions, where the stereochemical outcome is contrary to that typically observed with Evans auxiliaries. This would significantly expand the synthetic utility of this class of chiral auxiliaries.
| Mechanistic Aspect | Investigative Tool | Key Insights |
| Transition State Geometry | Density Functional Theory (DFT) | Elucidation of chelated vs. non-chelated pathways; prediction of syn/anti selectivity. researchgate.netrsc.org |
| Role of Lewis Acid | Computational Modeling | Understanding the coordination of the Lewis acid and its influence on the transition state. researchgate.netrsc.org |
| Auxiliary Cleavage | DFT Computations | Rationalizing the regioselectivity of cleavage with different reagents. orientjchem.org |
| Stereochemical Models | Transition State Modeling | Explaining the observed stereoselectivities in aldol reactions. nih.gov |
Potential for Integration with Automated Synthesis and Flow Chemistry
The integration of chiral auxiliaries like this compound with automated synthesis and flow chemistry platforms represents a significant opportunity to accelerate drug discovery and process development. soci.org These technologies enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.
Flow chemistry, in particular, offers several advantages for reactions involving chiral auxiliaries, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous processing. rsc.org The development of immobilized catalysts and reagents is a key enabler for continuous flow synthesis. For example, a polystyrene-supported organocatalyst has been used for the continuous flow synthesis of 2-substituted oxazolidinones. rsc.org This approach allows for easy separation of the catalyst from the product stream and facilitates catalyst recycling.
Automated synthesis platforms can be employed for the rapid optimization of reaction conditions, such as solvent, temperature, and catalyst loading, for reactions utilizing this compound. This high-throughput approach can significantly reduce the time and resources required for methods development. Furthermore, the integration of online analytical techniques with automated synthesis systems can provide real-time monitoring of reaction progress and product purity.
The solid-phase synthesis of oxazolidinones has also been explored, which is amenable to automation and the generation of compound libraries for biological screening. nih.gov Future research will likely focus on developing more robust solid-phase synthesis strategies for a wider range of oxazolidinone derivatives and their subsequent elaboration into diverse molecular scaffolds.
| Technology | Application for Oxazolidinones | Advantages |
| Flow Chemistry | Continuous synthesis of oxazolidinone derivatives. rsc.org | Improved process control, enhanced safety, potential for scale-up. |
| Automated Synthesis | High-throughput reaction optimization and library synthesis. soci.org | Accelerated discovery of new reactions and compounds. |
| Solid-Phase Synthesis | Generation of oxazolidinone-based compound libraries. nih.gov | Amenable to automation and high-throughput screening. |
| Immobilized Catalysts/Reagents | Use in packed-bed reactors for continuous flow processes. rsc.org | Simplified product purification and catalyst recycling. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Acetyl-5-phenyl-1,3-oxazolidin-2-one, and what key parameters influence reaction efficiency?
- Methodology : A typical synthesis involves condensation reactions of substituted aldehydes with thiourea derivatives under acidic conditions. For example, refluxing 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid with anhydrous sodium acetate as a catalyst yields analogous oxazolidinones in ~85% yield after recrystallization . Key parameters include:
-
Catalyst selection : Sodium acetate enhances nucleophilic substitution.
-
Reaction time : Extended reflux (e.g., 7 hours) ensures completion.
-
Purification : Ethanol recrystallization improves purity.
Parameter Example Value Impact on Yield/Purity Solvent Glacial acetic acid Stabilizes intermediates Temperature Reflux (~110°C) Accelerates cyclization Catalyst loading 1 mmol (equimolar) Optimizes reaction kinetics
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing (e.g., fluorinated oxazolidinones analyzed via XCL code MAN0301) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., fluorinated analogs in SpinWorks 2.4) .
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Q. What are the primary applications of this compound in asymmetric synthesis?
- Methodology : Oxazolidinones serve as chiral auxiliaries in stereoselective reactions. For example, fluorinated derivatives enable enantioselective alkylation or acylation via steric and electronic modulation of transition states .
Advanced Research Questions
Q. How can computational methods be integrated into the design and optimization of synthetic pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to optimize conditions. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles .
- Example workflow :
Use Gaussian or ORCA for transition-state modeling.
Apply Monte Carlo simulations to screen solvent/catalyst combinations.
Validate predictions via small-scale reactions (e.g., 0.1 mmol) .
Q. How can discrepancies between solution-state NMR data and solid-state X-ray crystallography data be resolved for oxazolidinone derivatives?
- Methodology :
- Dynamic effects in solution : Conformational flexibility may obscure NMR signals. Variable-temperature NMR or NOESY experiments can detect equilibria .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic structures .
- Case study : Fluorinated oxazolidinones exhibit minor NMR signal splitting due to hindered rotation, while X-ray confirms rigid conformers .
Q. What strategies improve the enantiomeric purity of this compound derivatives during synthesis?
- Methodology :
-
Chiral catalysts : Use Evans’ oxazaborolidines or cinchona alkaloids for kinetic resolution.
-
Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers.
-
Fluorous tagging : Fluorinated auxiliaries simplify purification via fluorous solid-phase extraction .
Strategy Efficiency (%) Limitations Catalytic asymmetric synthesis 80–95 Requires optimized ligands Chromatographic resolution 70–90 High solvent consumption
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data reported for oxazolidinone derivatives in different solvents?
- Methodology :
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, while non-polar solvents favor neutral pathways. Re-evaluate reaction outcomes using Kamlet-Taft solvent parameters .
- Controlled experiments : Compare yields in dichloromethane vs. acetonitrile under identical conditions .
Q. Why do some fluorinated oxazolidinones exhibit unexpected regioselectivity in alkylation reactions?
- Methodology :
- Steric vs. electronic effects : Fluorine’s electronegativity may override steric guidance. Use Hammett plots to correlate substituent effects with regioselectivity .
- DFT modeling : Calculate Fukui indices to identify nucleophilic sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
